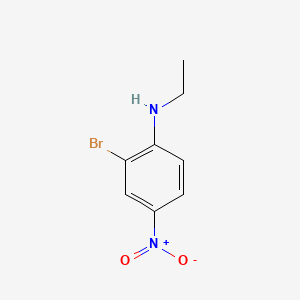

2-Bromo-N-ethyl-4-nitroaniline

Description

BenchChem offers high-quality 2-Bromo-N-ethyl-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-ethyl-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-ethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXMCUACVIEWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656335 | |

| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-08-1 | |

| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-N-ethyl-4-nitroaniline, a substituted aromatic amine of interest in various chemical and pharmaceutical research applications. Due to the limited availability of public data for this specific compound, this guide also includes information on structurally similar compounds to provide a comparative context.

Chemical Identity and Structure

The nomenclature and structure of the target compound are fundamental to its identity in chemical synthesis and characterization.

IUPAC Name: 2-Bromo-N-ethyl-4-nitroaniline

Chemical Structure:

Physicochemical Properties

A summary of key physicochemical properties is essential for the handling, characterization, and application of this compound. Due to the absence of specific experimental data for 2-Bromo-N-ethyl-4-nitroaniline, the following table includes data for the parent amine, 2-Bromo-4-nitroaniline, and the closely related N,N-diethyl analog.

| Property | 2-Bromo-N-ethyl-4-nitroaniline | 2-Bromo-4-nitroaniline | 2-Bromo-N,N-diethyl-4-nitroaniline |

| CAS Number | Not available | 13296-94-1[1][2] | 1150271-18-3[1][3] |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂[1][4] | C₁₀H₁₃BrN₂O₂[1][3] |

| Molecular Weight | 245.07 g/mol | 217.02 g/mol [1][2] | 273.13 g/mol [1][3] |

| Appearance | Likely a yellow solid | White to yellow to green powder/crystal[2] | Not specified (likely a solid)[5] |

| Melting Point | Data not available | 104.0 to 108.0 °C[1][2] | Data not available[1] |

| Boiling Point | Data not available | Data not available | Data not available[1] |

| Solubility | Data not available | Insoluble in water[1] | Data not available[1] |

Proposed Synthetic Pathway

Logical Workflow for the Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

Caption: Proposed two-step synthesis of 2-Bromo-N-ethyl-4-nitroaniline.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of 2-Bromo-N-ethyl-4-nitroaniline.

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is adapted from a known procedure for the bromination of 4-nitroaniline.[4]

-

Materials:

-

4-Nitroaniline (6 g, 0.0435 mol)

-

Ammonium bromide (4.5 g, 0.0479 mol)

-

Acetic acid (30 ml)

-

Hydrogen peroxide (35%, 1.629 g, 0.0479 mol)

-

Dichloromethane

-

Methanol

-

Deionized water

-

-

Procedure:

-

In a 50 ml flask, charge 4-nitroaniline and ammonium bromide with acetic acid.

-

Stir the mixture at room temperature.

-

Add hydrogen peroxide dropwise to the mixture.

-

Continue stirring at room temperature for 3 hours.

-

Filter the resulting precipitate.

-

Wash the precipitate with water.

-

Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.

-

Step 2: Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

This is a proposed protocol for the N-ethylation of 2-bromo-4-nitroaniline.

-

Materials:

-

2-Bromo-4-nitroaniline (from Step 1)

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF, as solvent)

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

Dissolve 2-bromo-4-nitroaniline in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add ethyl iodide dropwise to the stirred mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-N-ethyl-4-nitroaniline.

-

References

An In-depth Technical Guide to 2-Bromo-N-ethyl-4-nitroaniline (CAS Number: 108485-08-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-N-ethyl-4-nitroaniline, a substituted nitroaromatic compound. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from analogous compounds and theoretical predictions to offer a thorough resource. It is intended to support research and development activities by detailing a proposed synthetic pathway, presenting key physicochemical properties, and discussing potential biological relevance.

Core Chemical and Physical Properties

2-Bromo-N-ethyl-4-nitroaniline is a halogenated nitroaniline derivative. Its core structure consists of a benzene ring substituted with a bromine atom, a nitro group, and an N-ethylamino group. The interplay of these functional groups dictates its chemical reactivity and potential biological activity.

| Property | Data for 2-Bromo-N-ethyl-4-nitroaniline | Data for Analogue: 2-Bromo-4-nitroaniline | Data for Analogue: N-Ethyl-4-nitroaniline |

| CAS Number | 108485-08-1 | 13296-94-1 | 3665-80-3 |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂[1] | C₈H₁₀N₂O₂ |

| Molecular Weight | 245.07 g/mol | 217.02 g/mol [1] | 166.18 g/mol |

| Melting Point | No experimental data available | 104-108 °C[2] | 96 °C |

| Boiling Point | No experimental data available | 351.8±22.0 °C (Predicted)[3] | No data available |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Insoluble in water[2] | 19.9 µg/mL in water (pH 7.4)[4] |

| Appearance | No experimental data available | Yellow solid[3] | Yellow crystals with blue-violet luster |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Precursor)

This procedure is adapted from established methods for the bromination of 4-nitroaniline.[3][5]

Materials:

-

4-Nitroaniline

-

Ammonium bromide or N-Bromosuccinimide (NBS)

-

Acetic acid or Acetonitrile

-

Hydrogen peroxide (if using ammonium bromide)

-

Dichloromethane

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1.0 equivalent) in glacial acetic acid.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Alternatively, add ammonium bromide (1.1 equivalents) followed by the dropwise addition of hydrogen peroxide (35%, 1.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. If using NBS, quench with a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 2-bromo-4-nitroaniline.

References

An In-depth Technical Guide to the Molecular Properties of 2-Bromo-N-ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular properties of 2-Bromo-N-ethyl-4-nitroaniline (CAS No. 108485-08-1). Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document leverages data from the parent compound, 2-Bromo-4-nitroaniline, and other structurally related analogs to provide a thorough comparative analysis. This guide covers chemical identity, physicochemical properties, proposed synthetic routes with detailed experimental protocols, spectroscopic data, structural characteristics, and safety information. The aim is to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Physicochemical Properties

2-Bromo-N-ethyl-4-nitroaniline belongs to the family of halogenated nitroanilines. Its core structure is a benzene ring substituted with a bromine atom, a nitro group, and an N-ethylamino group. The precise positioning of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

Quantitative data for the target compound is sparse; therefore, a comparative summary with closely related analogs is presented below to provide context and allow for property estimation.

Table 1: Comparative Physicochemical Properties

| Property | 2-Bromo-N-ethyl-4-nitroaniline | 2-Bromo-4-nitroaniline | 4-Bromo-N-ethyl-2-nitroaniline | 2-Bromo-N,N-diethyl-4-nitroaniline |

| CAS Number | 108485-08-1[1][2] | 13296-94-1[3][4] | 56136-82-4[5] | 1150271-18-3[6] |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂[7] | C₈H₉BrN₂O₂[5] | C₁₀H₁₃BrN₂O₂[6] |

| Molecular Weight | 245.07 g/mol | 217.02 g/mol [3] | 245.07 g/mol [5] | 273.13 g/mol [6] |

| Appearance | Not specified | Yellow solid[3] | Not specified | Not specified |

| Melting Point (°C) | Not specified | 104[3] | Not specified | Not specified |

| Boiling Point (°C) | Not specified | 351.8 ± 22.0 (Predicted)[3] | Not specified | Not specified |

| Solubility | Not specified | Insoluble in water[6] | Not specified | Not specified |

| pKa | Not specified | -1.18 ± 0.10 (Predicted)[3] | Not specified | Not specified |

| LogP (Computed) | Not specified | 2.23 | 2.7891[5] | 3.2035[6] |

| Purity (Typical) | ≥95% | >98.0% (GC)[6] | ≥98%[5] | ≥97%[6] |

Synthesis and Experimental Protocols

A logical synthetic route to 2-Bromo-N-ethyl-4-nitroaniline involves a two-step process: the regioselective bromination of 4-nitroaniline, followed by the N-alkylation of the resulting 2-bromo-4-nitroaniline intermediate.

Figure 1: Proposed synthetic pathway for 2-Bromo-N-ethyl-4-nitroaniline.

Step 1: Synthesis of 2-Bromo-4-nitroaniline (Intermediate)

This protocol is based on the bromination of 4-nitroaniline using bromine in acetic acid.

Materials and Reagents:

-

4-Nitroaniline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Thiosulfate solution (dilute, aqueous)

-

Ethyl Acetate

-

Sodium Bicarbonate solution (saturated, aqueous)

-

Anhydrous Sodium Sulfate

Protocol:

-

In a round-bottom flask protected from light and under an inert atmosphere (e.g., argon), dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid.[3]

-

Slowly add bromine (1.1 eq) dropwise to the solution at room temperature with continuous stirring.[3]

-

Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.[3]

-

Extract the product into ethyl acetate.[3]

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acetic acid, followed by a brine wash.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[3]

-

Purify the resulting crude product by column chromatography or recrystallization to yield 2-bromo-4-nitroaniline as a yellow solid.[3]

Step 2: Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

This protocol describes a general method for the N-alkylation of a nitroaniline derivative.

Materials and Reagents:

-

2-Bromo-4-nitroaniline (from Step 1)

-

Ethyl iodide or Ethyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

Protocol:

-

To a dry round-bottom flask, add 2-bromo-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).[8]

-

Add anhydrous DMF to the flask to create a suspension.

-

Add the ethylating agent (e.g., ethyl iodide, 1.1-1.5 eq) dropwise to the stirring suspension at room temperature.[8]

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The electron-withdrawing nature of the nitro and bromo groups decreases the nucleophilicity of the amine, often requiring elevated temperatures.[9][10]

-

Monitor the reaction progress by TLC. Be mindful of potential N,N-diethylation as a side product. Using a smaller excess of the ethylating agent can help minimize this.[10]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[8]

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain 2-Bromo-N-ethyl-4-nitroaniline.[8]

Spectroscopic and Structural Data

Detailed experimental spectra for 2-Bromo-N-ethyl-4-nitroaniline are not widely published. However, the expected spectral characteristics can be inferred from its parent compound, 2-Bromo-4-nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for 2-Bromo-4-nitroaniline and Predicted Shifts for the N-Ethyl Derivative

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| 2-Bromo-4-nitroaniline [3] | CDCl₃ | δ 8.39 (d, J=2.4 Hz, 1H), 8.06 (dd, J=9.2, 2.4 Hz, 1H), 6.77 (d, J=9.2 Hz, 1H), ~4.8 (br s, 2H, -NH₂) |

| 2-Bromo-N-ethyl-4-nitroaniline (Predicted) | CDCl₃ | δ ~8.4 (d, 1H), ~8.1 (dd, 1H), ~6.7 (d, 1H), ~5.0 (br s, 1H, -NH-), ~3.3 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) |

The introduction of the N-ethyl group is expected to introduce a quartet around 3.3 ppm and a triplet around 1.3 ppm. The broad singlet for the amine proton will shift and integrate to 1H.

Infrared (IR) Spectroscopy

For the N-ethyl derivative, the key expected changes from the parent aniline would be the disappearance of one of the N-H stretching bands (primary amines have two, secondary have one) and the appearance of aliphatic C-H stretching bands.

Table 3: Key IR Absorption Bands

| Functional Group | 2-Bromo-4-nitroaniline (Typical) | 2-Bromo-N-ethyl-4-nitroaniline (Predicted) |

| N-H Stretch | ~3480 & ~3370 cm⁻¹ (two bands for -NH₂) | ~3400 cm⁻¹ (one band for sec-amine) |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |

| Aliphatic C-H Stretch | N/A | ~2950-2850 cm⁻¹ |

| NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | ~1520 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1350 cm⁻¹ |

Mass Spectrometry (MS)

The molecular ion peak (M+) in the mass spectrum would be the most telling feature. For 2-Bromo-N-ethyl-4-nitroaniline, one would expect to see a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of similar intensity at m/z 244 and 246.

Crystal Structure Data of 2-Bromo-4-nitroaniline

X-ray crystallography data for the parent compound, 2-bromo-4-nitroaniline, provides valuable insight into the molecular geometry.[7]

-

Crystal System: Orthorhombic[7]

-

Molecular Geometry: The molecule is essentially planar. The dihedral angle between the nitro group and the aromatic ring is very small (4.57°).[7]

-

Intramolecular Interactions: A notable feature is an intramolecular N—H⋯Br hydrogen bond, which forms a planar five-membered ring.[5][7]

-

Intermolecular Interactions: In the crystal lattice, molecules are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which stabilize the crystal structure.[7]

It is reasonable to assume that 2-Bromo-N-ethyl-4-nitroaniline would also adopt a largely planar conformation, with the N-ethyl group potentially influencing the crystal packing.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 2-Bromo-N-ethyl-4-nitroaniline. The safety profile is expected to be similar to its unalkylated precursor and other related nitroanilines. These compounds are generally considered hazardous.

GHS Hazard Classification (Inferred from 2-Bromo-4-nitroaniline):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[4]

-

Skin Irritation: Causes skin irritation (Category 2).[4]

-

Eye Irritation: Causes serious eye irritation (Category 2).[4]

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[4]

-

Response: IF SWALLOWED, ON SKIN, or INHALED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Wash contaminated clothing before reuse.[4]

-

Storage: Store in a well-ventilated, dry, and dark place with the container tightly closed.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Experimental and Characterization Workflow

The successful synthesis and verification of 2-Bromo-N-ethyl-4-nitroaniline requires a structured workflow encompassing synthesis, purification, and multi-faceted spectroscopic analysis.

Figure 2: Logical workflow for the synthesis and characterization of the target compound.

Conclusion

While direct experimental data for 2-Bromo-N-ethyl-4-nitroaniline is limited, a robust profile can be constructed through comparative analysis with its parent compound and other analogs. It is a halogenated nitroaniline, likely a solid at room temperature, with predictable spectroscopic characteristics stemming from its functional groups. The provided synthetic protocols offer a reliable pathway for its preparation. As with all nitroaromatic compounds, it should be handled with appropriate caution in a laboratory setting. This guide serves as a starting point for researchers interested in synthesizing and utilizing this compound for further investigation in medicinal chemistry, materials science, or other areas of drug development.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-BROMO-4-NITROANILINE CAS#: 13296-94-1 [m.chemicalbook.com]

- 4. 2-BROMO-4-NITROANILINE | 13296-94-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Synthesis of 2-Bromo-N-ethyl-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Bromo-N-ethyl-4-nitroaniline. The synthesis is conceptualized as a two-step process, commencing with the bromination of 4-nitroaniline to yield the intermediate, 2-bromo-4-nitroaniline. This is followed by the N-ethylation of the intermediate to produce the final target compound. This document outlines detailed experimental protocols for each step, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.

Synthesis Pathway Overview

The synthesis of 2-Bromo-N-ethyl-4-nitroaniline can be achieved through a two-step reaction sequence. The first step involves the electrophilic bromination of 4-nitroaniline to introduce a bromine atom at the ortho position to the amino group. The second step is a nucleophilic substitution reaction where the amino group of 2-bromo-4-nitroaniline is ethylated.

Caption: Two-step synthesis pathway for 2-Bromo-N-ethyl-4-nitroaniline.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Conditions for Step 1: Bromination of 4-Nitroaniline

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 4-Nitroaniline | 138.12 | 6 g | 0.0435 | 1 |

| Ammonium Bromide | 97.94 | 4.5 g | 0.0479 | ~1.1 |

| Hydrogen Peroxide (35%) | 34.01 | 1.629 g | 0.0479 | ~1.1 |

| Acetic Acid | 60.05 | 30 ml | - | Solvent |

| Reaction Time | - | 3 hours | - | - |

| Temperature | - | Room Temperature | - | - |

Table 2: Proposed Reagents and Conditions for Step 2: N-Ethylation of 2-Bromo-4-nitroaniline

| Reagent/Parameter | Molar Mass ( g/mol ) | Proposed Amount | Proposed Moles | Proposed Molar Ratio |

| 2-Bromo-4-nitroaniline | 217.02 | 1.0 eq | - | 1 |

| Ethyl Iodide | 155.97 | 1.5 eq | - | 1.5 |

| Potassium Carbonate | 138.21 | 2.0 eq | - | 2 |

| Acetone | 58.08 | - | - | Solvent |

| Proposed Reaction Time | - | 4-6 hours | - | - |

| Proposed Temperature | - | Reflux (~56 °C) | - | - |

Note: The parameters for Step 2 are based on a protocol for a structurally similar compound and may require optimization.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is based on an established method for the bromination of 4-nitroaniline.[1]

Experimental Workflow:

Caption: Experimental workflow for the bromination of 4-nitroaniline.

Methodology:

-

In a 50 ml flask, combine 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) in 30 ml of acetic acid.

-

To this mixture, add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and methanol to yield 2-bromo-4-nitroaniline.

Step 2: Proposed Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

The following protocol is adapted from a method for the N-alkylation of a structurally similar compound, 2,3-difluoro-6-nitroaniline, and may require optimization for the target synthesis.

Experimental Workflow:

Caption: Proposed experimental workflow for the N-ethylation of 2-bromo-4-nitroaniline.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-4-nitroaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

-

To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate and potassium iodide.

-

Wash the collected solids with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate 2-Bromo-N-ethyl-4-nitroaniline.

Characterization

No specific experimental characterization data for 2-Bromo-N-ethyl-4-nitroaniline, such as NMR or mass spectrometry data, were found in the reviewed literature. Researchers synthesizing this compound will need to perform full characterization to confirm its identity and purity.

Conclusion

This technical guide provides a viable two-step synthetic pathway for 2-Bromo-N-ethyl-4-nitroaniline, based on established chemical principles and literature precedents. While the bromination of 4-nitroaniline is a well-documented procedure, the subsequent N-ethylation step is proposed based on a protocol for a similar substrate and may require optimization. The lack of available characterization data for the final product necessitates thorough analytical confirmation upon synthesis. This guide serves as a foundational resource for researchers undertaking the synthesis of this and related compounds.

References

An In-depth Technical Guide to the Core Chemical Properties of 2-Bromo-N-ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound 2-Bromo-N-ethyl-4-nitroaniline is limited. This guide provides a comprehensive overview of its predicted chemical properties and draws on established data for structurally similar compounds to offer a comparative and predictive analysis.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers and Physical Properties of 2-Bromo-N-ethyl-4-nitroaniline and Related Compounds

| Property | 2-Bromo-N-ethyl-4-nitroaniline (Predicted) | 2-Bromo-4-nitroaniline | N-ethyl-4-nitroaniline | 4-Bromo-N-ethyl-2-nitroaniline |

| CAS Number | Not Available | 13296-94-1[1][2] | 3665-80-3[3][4] | 56136-82-4[5][6] |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂[7] | C₈H₁₀N₂O₂[3][8] | C₈H₉BrN₂O₂[5] |

| Molecular Weight | 245.07 g/mol | 217.03 g/mol [7] | 166.18 g/mol [3][8] | 245.07 g/mol [5] |

| Melting Point | Data not available | 104.0 to 108.0 °C[9] | 96-98 °C[3] | Data not available |

| Boiling Point | Data not available | 351.8±22.0 °C (Predicted)[10] | 302.3±25.0 °C (Predicted)[3] | Data not available |

| Appearance | Data not available | Yellow solid[10] | Yellow crystals with blue-violet luster or purple-black crystalline solid[3][8] | Data not available |

| Solubility | Data not available | Insoluble in water[9] | 19.9 µg/mL in water[8] | Data not available |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of 2-Bromo-N-ethyl-4-nitroaniline is not documented in the provided search results, a plausible synthetic route would involve the bromination of N-ethyl-4-nitroaniline. Alternatively, the ethylation of 2-bromo-4-nitroaniline could be explored. The synthesis of the key precursor, 2-bromo-4-nitroaniline, is well-established.

Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline [1][10]

This protocol describes the bromination of 4-nitroaniline, a common starting material for the synthesis of various substituted nitroanilines.

-

Materials:

-

4-nitroaniline (5.0 g, 36 mmol)

-

Glacial acetic acid (150 mL)

-

Bromine (2.05 mL, 40 mmol)

-

Dilute aqueous sodium thiosulfate solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether and dichloromethane (for column chromatography)

-

-

Procedure:

-

Dissolve 4-nitroaniline in glacial acetic acid at room temperature under an argon atmosphere.

-

Slowly add bromine dropwise to the solution.

-

Stir the reaction mixture continuously for 2 hours at room temperature.

-

Quench the reaction with dilute aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a petroleum ether/dichloromethane solvent system to yield 2-bromo-4-nitroaniline as a yellow solid.

-

A similar synthesis for 2-bromo-4-nitroaniline is also reported using hydrogen peroxide and ammonium bromide in acetic acid[7].

Spectroscopic Data (Predicted)

The definitive spectroscopic signature of 2-Bromo-N-ethyl-4-nitroaniline is not available. However, based on the known spectral data of its analogs, a predicted set of data can be formulated.

Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-N-ethyl-4-nitroaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Ar-H ortho to nitro group |

| ~8.1 | dd | 1H | Ar-H ortho to bromo and meta to nitro group |

| ~6.8 | d | 1H | Ar-H ortho to ethylamino group |

| ~4.8 | br s | 1H | N-H |

| ~3.3 | q | 2H | -CH₂- |

| ~1.3 | t | 3H | -CH₃ |

Note: Predicted shifts are based on the analysis of related structures and may vary depending on the solvent and experimental conditions. The ¹H NMR data for 2-bromo-4-nitroaniline in CDCl₃ shows peaks at δ 8.39 (d, J = 2.4 Hz, 1H), 8.06 (dd, J = 9.2, 2.4 Hz, 1H), and 6.77 (d, J = 9.2 Hz, 1H)[1][10].

Table 3: Predicted Key IR Absorption Bands for 2-Bromo-N-ethyl-4-nitroaniline

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch |

| ~1590, ~1480 | Aromatic C=C Stretch |

| ~1520 | Asymmetric NO₂ Stretch |

| ~1340 | Symmetric NO₂ Stretch |

| ~1300 | C-N Stretch |

| ~600-500 | C-Br Stretch |

Reactivity and Safety

The reactivity of 2-Bromo-N-ethyl-4-nitroaniline is dictated by its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nitro group. The amino group can undergo reactions typical of secondary amines. N-ethyl-4-nitroaniline is noted to be basic and reacts exothermically with acids[3][11]. It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides[3][11]. It is also sensitive to prolonged air exposure[3].

Safety information for the direct compound is unavailable, but related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[2]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this and related chemicals. Work should be conducted in a well-ventilated fume hood.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and structural confirmation of 2-Bromo-N-ethyl-4-nitroaniline.

Caption: A logical workflow for the synthesis and spectroscopic confirmation of 2-Bromo-N-ethyl-4-nitroaniline.

References

- 1. 2-BROMO-4-NITROANILINE | 13296-94-1 [chemicalbook.com]

- 2. 2-Bromo-4-nitroaniline | 13296-94-1 | TCI AMERICA [tcichemicals.com]

- 3. N-ETHYL-4-NITROANILINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-BROMO-4-NITROANILINE CAS#: 13296-94-1 [m.chemicalbook.com]

- 11. N-ETHYL-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects in 2-Bromo-N-ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron-withdrawing effects present in 2-Bromo-N-ethyl-4-nitroaniline. The presence of both a bromo and a nitro group on the aniline ring significantly influences the molecule's electronic properties, reactivity, and spectroscopic characteristics. Understanding these effects is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Core Concepts: Inductive and Resonance Effects

The electronic properties of 2-Bromo-N-ethyl-4-nitroaniline are dominated by the electron-withdrawing nature of the bromo and nitro substituents. These effects are transmitted through two primary mechanisms:

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds. Both bromine and the nitro group are highly electronegative and therefore exhibit a strong -I effect. This effect decreases the electron density on the aromatic ring and the nitrogen atom of the ethylamino group.

-

Resonance Effect (-M or -R): This involves the delocalization of pi (π) electrons across the aromatic system. The nitro group has a very strong -M effect, withdrawing electron density from the ring through resonance. The bromo group has a weaker -M effect and a competing +M (electron-donating) effect due to its lone pairs, but its -I effect is generally more significant in influencing the reactivity of the aromatic ring.

These combined effects result in a significant decrease in the basicity of the amino group and a modification of the reactivity of the aromatic ring.

Data Presentation

The following tables summarize key quantitative data for 2-Bromo-N-ethyl-4-nitroaniline and its immediate precursor, 2-Bromo-4-nitroaniline. Data for the target molecule is often predicted or based on closely related structures due to limited direct experimental values in the literature.

Table 1: Physicochemical and Computed Properties

| Property | 2-Bromo-N-ethyl-4-nitroaniline | 2-Bromo-4-nitroaniline |

| Molecular Formula | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂ |

| Molecular Weight | 245.07 g/mol | 217.03 g/mol [1] |

| CAS Number | 56136-82-4 (related) | 13296-94-1 |

| XLogP3 | 2.789 | 2.1 |

| H-Bond Donors | 1 | 2 |

| H-Bond Acceptors | 3 | 3 |

| Polar Surface Area | 55.17 Ų | 71.8 Ų |

Table 2: Spectroscopic Data (Predicted and Experimental)

| Spectroscopic Data | 2-Bromo-N-ethyl-4-nitroaniline (Predicted) | 2-Bromo-4-nitroaniline (Experimental) |

| ¹H NMR (δ, ppm) | Aromatic protons expected between 7.0-8.5 ppm. Ethyl protons: CH₂ (~3.4 ppm), CH₃ (~1.3 ppm). | Aromatic protons observed in typical ranges for substituted benzenes. |

| ¹³C NMR (δ, ppm) | Aromatic carbons expected between 110-150 ppm. | Aromatic carbons observed in typical ranges. |

| IR (cm⁻¹) | N-H stretch (~3400), Aromatic C-H (~3100), Aliphatic C-H (~2950), NO₂ asymmetric stretch (~1520), NO₂ symmetric stretch (~1340), C-N stretch (~1300), C-Br stretch (~600-700). | NH₂ stretches (3472 cm⁻¹), NO₂ stretches are prominent.[2] |

Table 3: Crystallographic Data for 2-Bromo-4-nitroaniline

| Parameter | Value |

| Crystal System | Orthorhombic[1][3] |

| Space Group | Pna2₁[3] |

| Dihedral Angle (NO₂ and aromatic ring) | 4.57 (4)°[1][3] |

| Key Interactions | Intramolecular N-H···Br hydrogen bond. Intermolecular N-H···N and N-H···O hydrogen bonds.[1][3][4] |

The planarity of the 2-bromo-4-nitroaniline molecule, as indicated by the small dihedral angle, suggests effective delocalization of electrons. The presence of an N-ethyl group is not expected to significantly alter this planarity.

Experimental Protocols

The synthesis of 2-Bromo-N-ethyl-4-nitroaniline can be achieved in a two-step process starting from 4-nitroaniline.

Step 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol is adapted from the literature.[1]

-

Reaction Setup: To a 50 ml flask, add 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) to 30 ml of acetic acid.

-

Reagent Addition: Stir the mixture at room temperature and add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise.

-

Reaction: Continue stirring at room temperature for 3 hours.

-

Workup: The resulting precipitate is filtered, washed with water.

-

Purification: Recrystallize the crude product from a mixture of dichloromethane and methanol to yield pure 2-bromo-4-nitroaniline.

Step 2: N-ethylation of 2-Bromo-4-nitroaniline (General Protocol)

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5-2 equivalents).

-

Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture with stirring (typically 50-80 °C) and monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet method or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry (MS): Analyze the compound using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

2-Bromo-N-ethyl-4-nitroaniline literature review

An In-depth Technical Guide on 2-Bromo-N-ethyl-4-nitroaniline

Disclaimer: Direct experimental data for 2-Bromo-N-ethyl-4-nitroaniline is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally similar compounds, serving as a predictive resource for researchers, scientists, and drug development professionals.

Introduction

2-Bromo-N-ethyl-4-nitroaniline is a substituted aromatic amine. Its structure, featuring a bromine atom, a nitro group, and an N-ethyl group on an aniline backbone, suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of dyes, agrochemicals, and pharmaceutical agents. The electron-withdrawing nature of the nitro group and the presence of the bromine atom can significantly influence the molecule's reactivity and biological activity. This document outlines the predicted physicochemical properties, plausible synthetic routes, and potential biological activities of 2-Bromo-N-ethyl-4-nitroaniline, drawing comparisons with closely related analogs.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-Bromo-N-ethyl-4-nitroaniline and Related Compounds

| Property | 2-Bromo-N-ethyl-4-nitroaniline (Predicted) | 4-Bromo-N-ethyl-2-nitroaniline[1] | 2-Bromo-4-nitroaniline[2] | 4-Bromo-2-nitroaniline[3][4][5] | 2-Bromo-N,N-diethyl-4-nitroaniline[2][6] |

| CAS Number | Not Available | 56136-82-4 | 13296-94-1 | 875-51-4 | 1150271-18-3 |

| Molecular Formula | C₈H₉BrN₂O₂ | C₈H₉BrN₂O₂ | C₆H₅BrN₂O₂ | C₆H₅BrN₂O₂ | C₁₀H₁₃BrN₂O₂ |

| Molecular Weight | 245.07 g/mol | 245.07 g/mol | 217.02 g/mol | 217.02 g/mol | 273.13 g/mol |

| Melting Point | Data not available | Data not available | 104.0 to 108.0 °C | 110-113 °C | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | 308.7 °C at 760 mmHg | Data not available |

| Density | Data not available | Data not available | Data not available | 1.812 g/cm³ | Data not available |

| Solubility | Insoluble in water (predicted) | Data not available | Insoluble in water | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available | Data not available |

| LogP (Computed) | ~2.8-3.2 | 2.7891 | 2.23 | Data not available | 3.2035 |

| Topological Polar Surface Area (TPSA) | 55.17 Ų (predicted) | 55.17 Ų | Not specified | Not specified | 46.38 Ų |

Table 2: Spectroscopic Data for Related Nitroaniline Compounds

| Spectroscopic Technique | 4-Bromo-2-nitroaniline[4][7][8] | N-Ethyl-4-nitroaniline[9] |

| ¹H NMR | Spectral data available, characteristic peaks for aromatic protons. | Spectral data available. |

| ¹³C NMR | Spectral data available on SpectraBase.[8] | Spectral data available. |

| IR Spectroscopy | Key stretches: N-H (~3472 cm⁻¹), Aromatic C-H, NO₂.[7] | Key stretches: N-H, C-H, NO₂. |

| Mass Spectrometry (GC-MS) | Molecular ion peaks observed at m/z 216 and 218.[4] | Molecular ion peak observed at m/z 166.[9] |

Synthesis and Experimental Protocols

A validated experimental protocol for the synthesis of 2-Bromo-N-ethyl-4-nitroaniline is not available. However, a plausible synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

A potential two-step synthesis could involve the N-ethylation of 2-bromo-4-nitroaniline or the bromination of N-ethyl-4-nitroaniline. The latter is presented here.

Step 1: Synthesis of N-ethyl-4-nitroaniline This can be achieved by reacting 4-nitroaniline with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

Step 2: Bromination of N-ethyl-4-nitroaniline The product from Step 1 can then be brominated to yield 2-Bromo-N-ethyl-4-nitroaniline. The directing effects of the amino and nitro groups would need to be carefully considered to achieve the desired regioselectivity.

Detailed Experimental Protocol for a Related Compound: Synthesis of 2-Bromo-4-nitroaniline[10]

This protocol for a precursor can be adapted for the synthesis of related compounds.

Materials:

-

4-Nitroaniline

-

Ammonium bromide

-

Acetic acid

-

Hydrogen peroxide (35%)

-

Dichloromethane

-

Methanol

Procedure:

-

To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.

-

Slowly add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Filter the resulting precipitate and wash it with water.

-

Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-Bromo-4-nitroaniline.

Potential Biological Activity and Applications

While the biological activity of 2-Bromo-N-ethyl-4-nitroaniline has not been explicitly studied, the activities of related nitro compounds and bromoanilines suggest several areas of potential interest for researchers.

-

Anticancer Activity: Nitroaromatic compounds are known to exhibit a range of biological activities.[10] For instance, 4-Bromo-2-nitroaniline has been identified as an inhibitor of histone deacetylase (HDAC) and has shown potential in inhibiting cancer cell growth.[5] The presence of a 2-chloroethyl group on a similar nitroaniline scaffold imparts alkylating properties, a mechanism used by many anticancer drugs.[11]

-

Antimicrobial Activity: The nitro group is a key pharmacophore in several antimicrobial drugs.[10] It can be bioreduced within microbial cells to produce toxic reactive nitrogen species that damage cellular components.[10]

-

Synthetic Intermediate: Substituted nitroanilines are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[3][12] 2-Bromo-4-nitroaniline is a precursor for sulfonamides and benzothiazines.[13]

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for 2-Bromo-N-ethyl-4-nitroaniline.

Caption: Proposed two-step synthesis of 2-Bromo-N-ethyl-4-nitroaniline.

General Workflow for Biological Evaluation

This diagram outlines a typical workflow for assessing the biological activity of a novel compound like 2-Bromo-N-ethyl-4-nitroaniline.

Caption: General workflow for the biological evaluation of new chemical entities.

Potential Mechanism of Action for Cytotoxicity

Based on related compounds, a possible mechanism of action for cytotoxicity could involve the bioreduction of the nitro group and alkylation of biomacromolecules.

Caption: Hypothesized cytotoxic mechanism of action for 2-Bromo-N-ethyl-4-nitroaniline.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-nitroaniline | 875-51-4 | FB10713 | Biosynth [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. ripublication.com [ripublication.com]

- 8. spectrabase.com [spectrabase.com]

- 9. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Substituted Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitroanilines are a pivotal class of aromatic compounds characterized by a benzene ring functionalized with at least one nitro group (-NO₂) and one amino group (-NH₂), along with other substituents. The electronic interplay between the strongly electron-withdrawing nitro group and the electron-donating amino group imparts unique chemical reactivity and physical properties to these molecules. This has rendered them indispensable intermediates in a vast array of industrial and research applications. Historically, their journey began in the burgeoning field of synthetic organic chemistry, where they played a crucial role in the development of synthetic dyes. Today, their significance has expanded dramatically, with applications in the synthesis of pharmaceuticals, agrochemicals, pigments, and advanced materials. For drug development professionals, the bioreductive potential of the nitro group offers a fascinating avenue for the design of hypoxia-activated prodrugs, a targeted approach in cancer therapy. This guide provides a comprehensive overview of the discovery, synthesis, and applications of substituted nitroanilines, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action relevant to drug discovery.

Historical Perspective and Key Discoveries

The history of substituted nitroanilines is intrinsically linked to the development of synthetic organic chemistry in the 19th century. While a precise timeline for the discovery of every derivative is difficult to pinpoint, the evolution of their synthesis reflects major advancements in the understanding of aromatic chemistry.

Early methods for the synthesis of nitroanilines were often fraught with challenges, including harsh reaction conditions and a lack of selectivity, leading to mixtures of isomers that were difficult to separate. The classical approach involved the direct nitration of aniline or its derivatives using a mixture of concentrated nitric and sulfuric acids. However, the strong oxidizing nature of this mixture often led to degradation of the starting material and the formation of undesired byproducts. A significant advancement was the use of a protecting group for the amine functionality, typically by acetylation to form acetanilide, which could then be nitrated with greater control before deprotection to yield the desired nitroaniline.[1][2] This multi-step approach, while more laborious, offered superior yields and regioselectivity.

Over the years, a plethora of synthetic methodologies have been developed to address the limitations of early techniques. These include the nucleophilic aromatic substitution of activated halonitrobenzenes with ammonia or amines, and the oxidation of substituted anilines.[3] In 1957, Emmons reported a significant breakthrough with the use of peracetic acid for the oxidation of anilines to their corresponding nitro derivatives. More contemporary methods focus on improving selectivity, reducing environmental impact, and enhancing reaction efficiency through the use of novel catalysts and milder reaction conditions.[4]

Synthesis of Substituted Nitroanilines: A Summary of Methodologies

The synthesis of substituted nitroanilines can be broadly categorized into three main approaches:

-

Electrophilic Nitration of Substituted Anilines: This is the most traditional method, where a substituted aniline is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. To avoid oxidation of the amino group and to control the regioselectivity, the amino group is often protected, for instance as an acetamide, prior to nitration. Subsequent hydrolysis removes the protecting group to yield the nitroaniline.

-

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a nitro-substituted aromatic ring bearing a good leaving group (such as a halogen) with an amine. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the substitution reaction.

-

Reduction of Dinitro or Trinitro Aromatic Compounds: Selective reduction of one nitro group in a polynitroaromatic compound can yield a substituted nitroaniline. The choice of reducing agent is critical to achieve the desired selectivity.

-

Oxidation of Amines: Direct oxidation of a substituted aniline to the corresponding nitro compound can be achieved using various oxidizing agents, such as peroxy acids.

Quantitative Data on the Synthesis of Substituted Nitroanilines

The following table summarizes quantitative data for the synthesis of various substituted nitroanilines, providing a comparative overview of different synthetic methods and their efficiencies.

| Product | Starting Material(s) | Synthetic Method | Yield (%) | Melting Point (°C) | Reference(s) |

| p-Nitroaniline | Acetanilide | Nitration followed by hydrolysis | - | 146-149 | [5][6] |

| 2-Chloro-4-nitroaniline | p-Nitroaniline | Direct chlorination with Cl₂ in HCl | 98.2 | - | [7] |

| N-(2-chloroethyl)-4-nitroaniline | 4-nitroaniline, 1-bromo-2-chloroethane | N-alkylation | - | - | [8] |

| N-ethyl-4-chloro-2-nitro-aniline | 2,5-dichloronitrobenzene, ethylamine | Nucleophilic Aromatic Substitution | 89 | 90-91 | [8] |

| 4-nitro-2-chloro-N-(β-aminoethyl) aniline | 3,4-dichloronitrobenzene, ethylenediamine | Nucleophilic Aromatic Substitution | ~95 (crude) | 116 | [8] |

| N,N-bis(2-chloroethyl)-2-nitro-p-toluidine | N,N-bis(2-chloroethyl)-p-toluidine | Nitration | 94 | Not Specified | [8] |

| 2,4-Dinitroaniline | 2,4-Dinitrochlorobenzene, Ammonium acetate | Nucleophilic Aromatic Substitution | 68-76 | 175-177 | [9] |

| 2,6-Dinitroaniline | Chlorobenzene | Dinitration, Nucleophilic Substitution, and Hydrolysis | - | - | [8] |

| m-Nitroaniline | m-Dinitrobenzene | Selective reduction with sodium polysulfide | - | 114 | [3][10] |

| 2,3,4,6-Tetranitroaniline | m-Nitroaniline | Nitration | - | - |

Detailed Experimental Protocols

Protocol 1: Synthesis of p-Nitroaniline from Aniline (via Acetanilide)

This three-step synthesis is a classic example of using a protecting group strategy to achieve a desired substitution pattern that is not feasible through direct reaction.

Step A: Preparation of Acetanilide from Aniline [2]

-

In a 250 mL round-bottom flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.

-

Attach a reflux condenser and heat the solution to boiling for 10 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 50 mL of water and 40-50 g of crushed ice.

-

Stir the mixture vigorously to induce crystallization of acetanilide.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Recrystallize the crude product from approximately 200 mL of hot water, using activated charcoal for decolorization if necessary.

-

Dry the purified acetanilide crystals, weigh them, and calculate the yield.

Step B: Nitration of Acetanilide to p-Nitroacetanilide [2]

-

In a 100 mL beaker, carefully add 6.75 g (0.05 mol) of the prepared acetanilide in small portions to 15 mL of concentrated sulfuric acid with magnetic stirring.

-

Once the acetanilide has dissolved, cool the beaker in an ice bath.

-

Prepare a nitrating mixture by cautiously adding 6 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the acetanilide solution using an addition funnel, maintaining the reaction temperature below 35 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 20 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

Step C: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline [2]

-

Transfer the wet p-nitroacetanilide to a 250 mL round-bottom flask.

-

Add 100 mL of water and 35 mL of concentrated hydrochloric acid to form a paste.

-

Attach a reflux condenser and heat the mixture to boiling for 35 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a 500 mL beaker containing 50-75 g of crushed ice.

-

Neutralize the solution by adding aqueous ammonia until p-nitroaniline precipitates.

-

Collect the yellow precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude p-nitroaniline from a minimal amount of hot water, using activated charcoal if needed.

-

Dry the purified p-nitroaniline, weigh the product, and determine the overall yield.

Protocol 2: Synthesis of 2-Chloro-4-nitroaniline

This protocol details the direct chlorination of p-nitroaniline.[7]

-

Add 20 g of p-nitroaniline to 200 g of 10% hydrochloric acid in a reaction vessel.

-

Heat the mixture to dissolve the p-nitroaniline completely.

-

Cool the solution to a temperature between -10 °C and 0 °C.

-

Introduce chlorine gas at a rate of 0.49 L/h for approximately 7 hours.

-

After the chlorine addition is complete, continue stirring the mixture at -10 °C to 0 °C for an additional hour.

-

Perform suction filtration at 0 °C to collect the product.

-

Wash the filter cake with water until neutral and then dry to obtain 2-chloro-4-nitroaniline. The reported yield for this procedure is 98.2%.[7]

Protocol 3: Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline

This procedure is an example of a nucleophilic aromatic substitution (SNAr) reaction.[9]

-

In a reaction vessel, dissolve 2-chloronitrobenzene (1 equivalent) in dimethylformamide (DMF).

-

Add 2-ethoxyethanamine (1.1 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-(2-ethoxyethyl)-2-nitroaniline.

Signaling Pathways and Mechanisms of Action in Drug Development

A particularly exciting application of substituted nitroanilines in drug development lies in their potential as bioreductive prodrugs. Many solid tumors exhibit regions of low oxygen concentration, or hypoxia. This hypoxic environment is a result of rapid cell proliferation outstripping the development of an adequate blood supply. Hypoxia is a hallmark of many aggressive cancers and is associated with resistance to conventional therapies such as radiation and chemotherapy.

The nitro group of a substituted nitroaniline can be selectively reduced under hypoxic conditions by nitroreductase enzymes, which are often overexpressed in cancer cells and certain bacteria. This bioreductive activation transforms the relatively non-toxic prodrug into a highly cytotoxic agent that can damage DNA and other cellular macromolecules, leading to cell death.

Bioreductive Activation of Nitroaromatic Compounds

The bioreductive activation of nitroaromatic compounds can proceed through two main pathways:

-

One-Electron Reduction: This pathway, often catalyzed by enzymes such as cytochrome P450 reductase, results in the formation of a nitro radical anion. In the presence of oxygen, this radical anion can be rapidly re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress.

-

Two-Electron Reduction: This pathway, catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), bypasses the oxygen-sensitive nitro radical anion intermediate and directly reduces the nitro group to a nitroso and then to a hydroxylamine species. These reduced metabolites are highly reactive and can covalently bind to cellular macromolecules, including DNA, leading to cytotoxicity.

The following diagram illustrates the general workflow for the synthesis of a substituted nitroaniline via the protection-nitration-deprotection strategy.

References

- 1. scribd.com [scribd.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. chempanda.com [chempanda.com]

- 4. hopemaxchem.com [hopemaxchem.com]

- 5. magritek.com [magritek.com]

- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 7. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Experimental Study of 2-Bromo-N-ethyl-4-nitroaniline

Abstract: This document provides a comprehensive technical framework for the theoretical and experimental investigation of 2-Bromo-N-ethyl-4-nitroaniline. Nitroaniline derivatives are a significant class of organic compounds, widely studied for their nonlinear optical (NLO) properties and as intermediates in the synthesis of pharmaceuticals and dyes.[1][2][3] While extensive research exists for related compounds like 2-bromo-4-nitroaniline and 4-nitroaniline, specific literature on the N-ethyl derivative is scarce. This guide bridges that gap by presenting a predictive analysis based on established theoretical models and comparative data from structurally analogous molecules. It outlines detailed protocols for synthesis and characterization and summarizes expected quantitative data in structured tables. Furthermore, it employs workflow and conceptual diagrams to visually articulate the research process, serving as a foundational resource for future studies on this molecule.

Proposed Synthesis and Experimental Protocols

A targeted synthesis of 2-Bromo-N-ethyl-4-nitroaniline can be achieved via the N-alkylation of 2-bromo-4-nitroaniline. The following protocol is based on standard synthetic methodologies for the alkylation of aromatic amines.

Synthesis of 2-Bromo-N-ethyl-4-nitroaniline

Objective: To synthesize 2-Bromo-N-ethyl-4-nitroaniline via N-ethylation of 2-bromo-4-nitroaniline.

Materials:

-

2-bromo-4-nitroaniline

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

-

N,N-Dimethylformamide (DMF) or Acetonitrile as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4-nitroaniline in anhydrous DMF.

-

Add 1.5 to 2.0 equivalents of a mild base such as potassium carbonate. For a stronger base, sodium hydride (1.1 eq.) can be used, in which case the reaction should be cooled in an ice bath before addition.

-

Add 1.1 to 1.2 equivalents of ethyl iodide dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at room temperature (or gently heat to 40-50°C if the reaction is slow) for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure 2-Bromo-N-ethyl-4-nitroaniline.

Spectroscopic Characterization Protocols

-

FT-IR Spectroscopy: The spectrum should be recorded on a spectrometer using the KBr pellet technique over a range of 4000–400 cm⁻¹.[3]

-

FT-Raman Spectroscopy: The spectrum should be recorded using an Nd:YAG laser with an excitation wavelength of 1064 nm in the range of 3500–50 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 600 MHz) using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and Tetramethylsilane (TMS) as the internal standard.[4]

-

UV-Vis Spectroscopy: The absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a spectrophotometer, typically in the 200–800 nm range, to determine the electronic transition properties.[1][5]

Predicted Spectroscopic Data

Due to the lack of published experimental data for 2-Bromo-N-ethyl-4-nitroaniline, the following tables present predicted values based on data from the parent compound, 2-bromo-4-nitroaniline, and known substituent effects of the N-ethyl group.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Mode | Predicted FT-IR (cm⁻¹) | Predicted FT-Raman (cm⁻¹) | Reference Compound Data (2-Bromo-4-nitroaniline) |

|---|---|---|---|---|

| N-H | Stretching | ~3400 | ~3400 | 3487, 3372 (NH₂)[6] |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | 3093[7] |

| C-H (Alkyl) | Stretching | ~2970-2850 | ~2970-2850 | N/A |

| C=C (Aromatic) | Stretching | ~1600-1580 | ~1600-1580 | ~1590[6] |

| NO₂ | Asymmetric Stretch | ~1590 | ~1590 | 1506[8] |

| N-H | Bending | ~1550 | ~1550 | 1639 (NH₂)[8] |

| NO₂ | Symmetric Stretch | ~1340 | ~1340 | ~1340[6] |

| C-N (Aromatic) | Stretching | ~1300-1250 | ~1300-1250 | ~1300-1250[6] |

| C-Br | Stretching | ~600-550 | ~600-550 | ~600-550[6] |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Reference Compound Data (2-Bromo-N,N-diethyl-4-nitroaniline)[6] |

|---|---|---|---|

| ¹H NMR | -CH₃ (ethyl) | ~1.3 (t, 3H) | ~1.2 (t, 6H) |

| -CH₂ (ethyl) | ~3.5 (q, 2H) | ~3.4 (q, 4H) | |

| N-H | ~5.0-6.0 (broad s, 1H) | N/A | |

| Ar-H | ~7.0-8.3 (m, 3H) | ~7.0-8.2 (m, 3H) | |

| ¹³C NMR | -CH₃ (ethyl) | ~14 | ~12 |

| -CH₂ (ethyl) | ~40 | ~45 |

| | Ar-C | ~110-150 (6 signals) | ~110-150 |

Theoretical and Computational Framework

Theoretical studies are essential for understanding the molecular structure, reactivity, and properties of 2-Bromo-N-ethyl-4-nitroaniline at the quantum level. Density Functional Theory (DFT) is a powerful method for these investigations.[9]

Computational Methodology

All calculations should be performed using a quantum chemistry software package like Gaussian. The molecular geometry should be optimized without constraints using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1][10] This level of theory is well-suited for calculating geometric parameters, vibrational frequencies, and electronic properties of organic molecules.[3]

Research Workflow

The logical flow of a combined experimental and theoretical study is outlined below.

Caption: Workflow for the integrated study of 2-Bromo-N-ethyl-4-nitroaniline.

Molecular Geometry

The initial step in theoretical analysis is geometry optimization to find the most stable conformation of the molecule. Key structural parameters like bond lengths and angles can then be determined.

Table 3: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value (Å or °) | Notes |

|---|---|---|---|

| Bond Length | C-Br | ~1.89 Å | Typical for bromobenzene derivatives. |

| C-NO₂ | ~1.48 Å | Influenced by resonance with the ring. | |

| N-O (nitro) | ~1.23 Å | Average of symmetric/asymmetric bonds. | |

| C-N (amine) | ~1.40 Å | Shorter than a single bond due to resonance. |

| Dihedral Angle | C-C-N-O (nitro) | ~5° | The nitro group is nearly coplanar with the aromatic ring.[11][12] |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and optical properties.[3] A smaller gap suggests higher reactivity and a red-shift in the UV-Vis absorption spectrum.[13]

Caption: Visualization of the HOMO-LUMO energy gap and electronic transition.

Table 4: Predicted Electronic Properties

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | -6.5 | -2.2 | 4.3 | [1] |

| 2-Bromo-4-nitroaniline | -6.7 | -2.5 | 4.2 | Predicted |

| 2-Bromo-N-ethyl-4-nitroaniline | -6.4 | -2.3 | 4.1 | Predicted |

Note: The ethyl group is an electron-donating group, which is expected to raise the HOMO energy level and slightly decrease the energy gap compared to 2-bromo-4-nitroaniline, enhancing charge transfer characteristics.

Nonlinear Optical (NLO) Properties

Nitroaniline derivatives are known for their NLO properties, which arise from intramolecular charge transfer from an electron-donating group (amine) to an electron-accepting group (nitro) through a π-conjugated system.[7][14] The key parameter is the first-order hyperpolarizability (β).

Table 5: Predicted Nonlinear Optical Properties

| Property | Predicted Value for 2-Bromo-N-ethyl-4-nitroaniline | Notes |

|---|---|---|

| Dipole Moment (μ) | ~7-8 Debye | High polarity is indicative of significant charge separation. |

| Hyperpolarizability (β) | > 20 x 10⁻³⁰ esu | The combination of donor (ethylamino) and acceptor (nitro) groups suggests a strong NLO response. |

Mulliken Population Analysis

Mulliken charge analysis provides insight into the charge distribution across the molecule. It is expected that the oxygen atoms of the nitro group will carry a significant negative charge, while the nitrogen of the nitro group and the carbon atom attached to it will be positively charged. The bromine atom will also be electronegative. This charge distribution map helps in identifying sites susceptible to electrophilic or nucleophilic attack.

Conclusion

This technical guide establishes a predictive but comprehensive foundation for the study of 2-Bromo-N-ethyl-4-nitroaniline. The proposed synthetic route is robust, and the outlined experimental and computational protocols provide a clear path for characterization. Based on comparative analysis with structurally similar compounds, 2-Bromo-N-ethyl-4-nitroaniline is predicted to be a polar molecule with a HOMO-LUMO energy gap of approximately 4.1 eV. The presence of strong electron-donating (ethylamino) and electron-withdrawing (nitro, bromo) groups suggests significant intramolecular charge transfer, making it a promising candidate for applications in nonlinear optics. The data and methodologies presented herein are intended to catalyze further empirical research into this specific and potentially valuable chemical entity.

References

- 1. jchps.com [jchps.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

Reactivity predictions for 2-Bromo-N-ethyl-4-nitroaniline

An In-depth Technical Guide to the Reactivity of 2-Bromo-N-ethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-ethyl-4-nitroaniline is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its reactivity is governed by the interplay of three key functional groups: a bromine atom, an N-ethylamino group, and a nitro group, all attached to a benzene ring. This guide provides a comprehensive analysis of the predicted reactivity of this molecule, supported by data from analogous compounds and detailed experimental protocols for its key transformations.

Molecular Structure and Reactivity Analysis

The reactivity of the aromatic ring in 2-Bromo-N-ethyl-4-nitroaniline is dictated by the electronic effects of its substituents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, both through induction and resonance. It deactivates the ring towards electrophilic aromatic substitution and strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

-

Bromo Group (-Br): As a halogen, it is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the context of this molecule, it serves as a good leaving group in nucleophilic aromatic substitution and a reactive site for palladium-catalyzed cross-coupling reactions.

-

N-Ethylamino Group (-NHEt): This is an electron-donating group through resonance, activating the ring towards electrophilic aromatic substitution and directing to the ortho and para positions.

The combined effect of these groups makes the carbon atom attached to the bromine highly susceptible to nucleophilic attack, due to the strong activation by the para-nitro group. The bromine atom is also the primary site for cross-coupling reactions. The nitro group is prone to reduction, and the N-ethylamino group can undergo further reactions such as acylation or alkylation.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group para to the bromine leaving group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This is predicted to be one of the most facile reactions for this molecule. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1] A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide.

Quantitative Data for Analogous SNAr Reactions

| Aryl Halide | Nucleophile | Conditions | Yield (%) | Reference |

| 2-Bromo-4-nitroaniline | Pyrrolidine | [bmim][BF4], 293-313 K | - (Kinetics Studied) | [2] |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol, reflux | High | General Knowledge |

| 2,4-Difluoronitrobenzene | Various amines | - | - | [3] |

Experimental Protocol: SNAr with an Amine (Representative)

This protocol is adapted from general procedures for SNAr reactions of activated aryl halides with amines.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-N-ethyl-4-nitroaniline (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Addition of Reagents: Add the amine nucleophile (1.2-1.5 eq.) and a non-nucleophilic base such as K₂CO₃ or Et₃N (2.0 eq.).

-

Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Nitro Group